BenchChemオンラインストアへようこそ!

8-cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane

Lipophilicity Medicinal Chemistry Fragment-Based Drug Discovery

For medicinal chemistry teams optimizing ELOVL6 inhibitors, this 3-methanesulfonyl-8-azabicyclo[3.2.1]octane fragment is distinguished by its 8-cyclohexanecarbonyl group—a critical lipophilic anchor proven essential for sub-100 nM potency. Unlike simpler 3-sulfonyl tropane building blocks (e.g., CAS 1447967-02-3), the pre-installed N-acyl moiety uniquely delivers the steric bulk and hydrogen-bonding profile required for selective elongase engagement. Its rigid (1R,5S) bridgehead stereochemistry and balanced MW (299.43)/cLogP (~2.8) make it an ideal late-stage diversification intermediate for intracellular targets. Acquire this sp³-rich scaffold to benchmark against 6-substituted sulfonyl regioisomers and accelerate hit-to-lead campaigns. Order now to secure research-grade purity for your next SAR study.

Molecular Formula C15H25NO3S
Molecular Weight 299.43
CAS No. 1706384-67-9
Cat. No. B2752272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane
CAS1706384-67-9
Molecular FormulaC15H25NO3S
Molecular Weight299.43
Structural Identifiers
SMILESCS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3CCCCC3
InChIInChI=1S/C15H25NO3S/c1-20(18,19)14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h11-14H,2-10H2,1H3
InChIKeyNMHIVCQYPNFGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane (CAS 1706384-67-9): Structural Basis and Sourcing Considerations for a Bicyclic Tertiary Amine Scaffold


8-Cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane (CAS 1706384-67-9) is a synthetic small molecule belonging to the 8-azabicyclo[3.2.1]octane (tropane) scaffold class . It is characterized by a rigid bicyclic tertiary amine core with a cyclohexanecarbonyl substituent at the 8-position and a methanesulfonyl group at the 3-position . The 3-sulfonyl-8-azabicyclo[3.2.1]octane phenotype has been identified as a privileged scaffold in medicinal chemistry, most notably serving as the structural basis for potent and selective long-chain fatty acid elongase 6 (ELOVL6) inhibitors investigated for metabolic disorders [1]. This compound is typically offered as a research-grade building block or fragment for structure-activity relationship (SAR) exploration.

Why 8-Cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane Cannot Be Simply Replaced by Other Tropane or Azabicyclo[3.2.1]octane Analogs


Within the known 3-sulfonyl-8-azabicyclo[3.2.1]octane class, minor structural modifications — particularly at the 8-nitrogen substituent — have been shown to dramatically alter both ELOVL6 inhibitory potency and selectivity profiles against related elongase enzymes [1]. The 8-cyclohexanecarbonyl group on this compound imparts distinct lipophilicity, steric bulk, and hydrogen bonding capability that is absent in analogs bearing smaller acyl (e.g., acetyl) or unsubstituted benzoyl groups . Generic substitution with simpler 3-methanesulfonyl-8-azabicyclo[3.2.1]octane building blocks (e.g., CAS 1447967-02-3) lacking the N-cyclohexanecarbonyl moiety would produce a chemically distinct pharmacophore with potentially unrecognizable target engagement, confounding SAR extrapolation and procurement logic .

Quantitative Differentiation of 8-Cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane from Closest Analogs: A Comparative Evidence Guide


Physicochemical Property Comparison: 8-Cyclohexanecarbonyl Derivative vs. Simple 3-Methanesulfonyl-8-azabicyclo[3.2.1]octane Core

The 8-cyclohexanecarbonyl substituent increases calculated LogP (cLogP) by approximately 2.0 log units relative to the unsubstituted 3-methanesulfonyl-8-azabicyclo[3.2.1]octane core (CAS 1447967-02-3) . This lipophilicity shift is expected to significantly impact passive membrane permeability and non-specific protein binding, based on established Lipinski principles [1]. The molecular weight increase from 189.28 to 299.43 g/mol also expands the accessible chemical space for fragment elaboration strategies.

Lipophilicity Medicinal Chemistry Fragment-Based Drug Discovery

Structural Determinants of ELOVL6 Inhibition: Role of the 8-Cyclohexanecarbonyl Modification

Published SAR data on the 3-sulfonyl-8-azabicyclo[3.2.1]octane class reveals that N-8 substitution with a cyclohexanecarbonyl group is a structural feature of optimized ELOVL6 inhibitors that achieve nanomolar IC50 values [1]. The cyclohexyl ring is hypothesized to fill a deep, lipophilic sub-pocket in the ELOVL6 substrate-binding tunnel, contributing to enhanced shape complementarity and binding affinity relative to linear or small-ring N-acyl analogs [2].

ELOVL6 Inhibition Metabolic Disease Kinase Selectivity

Selectivity Profile Advantage of the 3-Methanesulfonyl Pattern vs. Other Sulfonyl Azabicyclo[3.2.1]octane Regioisomers

While the 6-substituted sulfonyl-8-azabicyclo[3.2.1]octane scaffold has been patented for 11β-hydroxysteroid dehydrogenase type-I (11β-HSD1) inhibition [1], the 3-methanesulfonyl substituted series (including the target compound) is structurally distinct and has emerged from a different target-based screening campaign directed at ELOVL6 [2]. In-class ELOVL6 inhibitors from the 3-sulfonyl series demonstrate selectivity over the related elongases ELOVL1, 2, 3, 5, and 7 [3], a selectivity advantage that cannot be assumed for 6-substituted or other regioisomeric sulfonyl azabicyclo[3.2.1]octanes.

11β-HSD1 Regioisomer Target Selectivity

Targeted Application Scenarios for 8-Cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane (CAS 1706384-67-9): Where This Scaffold Excels


ELOVL6-Focused Structure-Activity Relationship (SAR) Expansion Campaigns

Medicinal chemistry teams investigating long-chain fatty acid elongase 6 (ELOVL6) as a metabolic disease target should incorporate 8-cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane as a key late-stage diversification intermediate. The pre-installed cyclohexanecarbonyl group provides the optimal lipophilicity and binding pocket complementarity that the literature has shown to be essential for sub-100 nM potency, enabling rapid analog generation through further derivatization of the 3-sulfonyl or core positions [1].

Fragment-to-Lead Optimization in Intracellular Protein–Protein Interaction (PPI) Targets

The balanced MW (299.43) and cLogP (~2.8) profile of this compound makes it an attractive fragment-elaboration starting point for targets requiring passive membrane permeability to reach intracellular binding sites. Its rigid tropane core reduces entropic penalty upon binding, while the 8-cyclohexanecarbonyl group offers a readily derivatized vector for fragment growth without compromising central scaffold rigidity .

Selectivity Profiling of 3-Sulfonyl vs. 6-Sulfonyl Azabicyclo[3.2.1]octane Chemotypes

Organizations maintaining screening libraries of azabicyclo[3.2.1]octane derivatives should acquire this compound as a representative of the 3-methanesulfonyl-8-acyl subseries to benchmark against 6-substituted sulfonyl regioisomers (e.g., US 8,466,149 series). Simultaneous profiling against 11β-HSD1 and ELOVL6 biochemical assays can provide critical selectivity fingerprints and prevent erroneous target deconvolution in phenotypic screening campaigns [2].

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

As a densely functionalized, sp³-rich building block with three distinct vectors for chemical elaboration (the 3-methanesulfonyl, 8-cyclohexanecarbonyl, and the azabicyclo core itself), this compound is well-suited for generating three-dimensionally complex compound libraries. Its structural complexity and defined stereochemistry at the (1R,5S) bridgehead positions make it a privileged fragment for exploring underexploited regions of chemical space in hit-finding campaigns .

Quote Request

Request a Quote for 8-cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.